molecular formula C8H4BrF2NS B2866607 4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine CAS No. 2248355-21-5

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine

Cat. No. B2866607
CAS RN: 2248355-21-5
M. Wt: 264.09
InChI Key: PCEGTCOSROIPTR-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine is an organic compound. It is a pale yellow to yellow liquid with a distinctive odor . It has a wide range of applications in organic synthesis and is often used as an important intermediate for the synthesis of other compounds .


Synthesis Analysis

The synthesis of 4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine can be achieved by introducing bromine and fluorine into pyridine . A common method of preparation involves reacting 2-(difluoromethyl)pyridine with copper bromide .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine is C6H4BrF2N . The InChI code is 1S/C6H4BrF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H .


Chemical Reactions Analysis

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine is often used as an important intermediate for the synthesis of other compounds . It can be used in the preparation of drugs, pesticides, and other organic synthesis fields, and can also be used in the preparation of heterocyclic compounds, functional reagents, and so on .


Physical And Chemical Properties Analysis

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine has a molecular weight of 208.01 . It is a pale yellow to yellow liquid . It is soluble in most organic solvents such as alcohols, ethers, and ketones .

Safety and Hazards

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine is irritating to the skin and eyes . It should be handled with appropriate protective gloves, eyewear, and clothing . It should be stored under inert gas (nitrogen or argon) at 2-8°C . It has potential environmental hazards and should be prevented from entering groundwater and bodies of water .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)thieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEGTCOSROIPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine

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